5-环丙基-4-乙基-4H-1,2,4-三唑-3-硫醇

描述

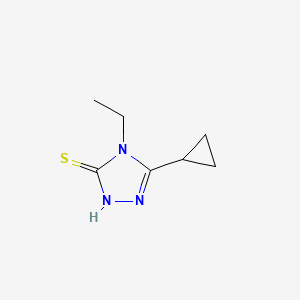

5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound with the molecular formula C7H11N3S and a molecular weight of 169.25 g/mol It is characterized by a triazole ring substituted with cyclopropyl and ethyl groups, and a thiol group at the third position

科学研究应用

Chemistry: 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: Its thiol group can form strong interactions with metal ions in biological systems, making it useful in the development of metalloprotein inhibitors .

Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes .

作用机制

Mode of Action

It is known that triazole derivatives can exhibit tautomerism in solution , which may influence their interaction with targets.

Action Environment

It is known that the compound is stable under normal temperature but may decompose under high temperature and high humidity conditions .

生化分析

Biochemical Properties

5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s activity .

Cellular Effects

The effects of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, the compound may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels. These interactions can have significant effects on overall cellular metabolism .

Transport and Distribution

The transport and distribution of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazole-thiol compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions:

Oxidation: The thiol group in 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Various substituted triazole derivatives.

相似化合物的比较

- 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol

- 4-methyl-4H-1,2,4-triazole-3-thiol

Comparison: 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol, the ethyl group provides different steric and electronic effects, potentially leading to different reactivity and biological activity .

生物活性

5-Cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CET) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Chemical Formula: C₇H₁₁N₃S

CAS Number: 443918-29-4

Molecular Structure:

Synthesis and Characterization

CET can be synthesized through various methods involving the cyclization of hydrazinecarbothioamides. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound. The synthesis pathways typically yield a product with a purity of around 95% .

Antimicrobial Activity

CET exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives of triazole-thiol compounds demonstrate antibacterial effects against Gram-positive and Gram-negative bacteria. CET's activity was evaluated using standard agar diffusion methods, revealing moderate to strong inhibition zones against tested strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Properties

CET has been investigated for its anti-inflammatory effects in vivo. In a study involving rats subjected to induced inflammation, CET administration resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. Histopathological examinations indicated reduced tissue damage compared to control groups.

Anticancer Activity

The compound has shown promise in cancer research. In vitro studies demonstrated that CET inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that CET induces apoptosis through the activation of caspase pathways.

Key Findings:

- Caspase Activation: CET significantly upregulates caspase-3 and caspase-9 activities in cancer cells.

- Cell Viability Assays: IC50 values for CET were determined to be around 25 µM for breast cancer cells, indicating potent anticancer activity.

Case Study 1: Renal Ischemia/Reperfusion Injury

In a controlled experiment, CET was administered to rats subjected to renal ischemia/reperfusion injury. The results indicated that CET reduced apoptosis in renal tissues by inhibiting cytochrome C release and lowering active caspase levels compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of CET against commonly used antibiotics. The results suggested that CET could be a potential alternative treatment for infections resistant to conventional antibiotics.

属性

IUPAC Name |

3-cyclopropyl-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-2-10-6(5-3-4-5)8-9-7(10)11/h5H,2-4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQGFMFSJHMAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391893 | |

| Record name | 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443918-29-4 | |

| Record name | 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。